4-Methyl-2-(2-nitrophenyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(2-nitrophenyl)oxazole is a chemical compound with the molecular formula C10H8N2O3 . It has a molecular weight of 204.18 g/mol . The IUPAC name for this compound is 4-methyl-2-(2-nitrophenyl)-1,3-oxazole .
Synthesis Analysis
While specific synthesis methods for 4-Methyl-2-(2-nitrophenyl)oxazole were not found in the search results, oxazole derivatives are generally synthesized using various methods. For instance, one review discusses the utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry . Another review presents a comprehensive overview of the recent achievements in the synthesis of oxazole-based compounds .Molecular Structure Analysis
The molecular structure of 4-Methyl-2-(2-nitrophenyl)oxazole consists of a five-membered aromatic ring of oxazole which has atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C10H8N2O3/c1-7-6-15-10(11-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-2-(2-nitrophenyl)oxazole include a molecular weight of 204.18 g/mol . The compound has a topological polar surface area of 71.8 Ų . The exact mass and monoisotopic mass of the compound are 204.05349212 g/mol .Scientific Research Applications
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant etc. Oxazoles and its derivatives are a part of a number of medicinal compounds .
For example, Patel et al. synthesized a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones and examined its antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli and C. albicans, A. niger and A. clavatus .
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant etc. Oxazoles and its derivatives are a part of a number of medicinal compounds .
For example, Patel et al. synthesized a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones and examined its antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli and C. albicans, A. niger and A. clavatus .
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant etc. Oxazoles and its derivatives are a part of a number of medicinal compounds .
For example, Patel et al. synthesized a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones and examined its antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli and C. albicans, A. niger and A. clavatus .
Safety And Hazards
Future Directions
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The important information presented in the researches and advancement of chemistry and oxazole derivatives’ biological action will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
4-methyl-2-(2-nitrophenyl)-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-6-15-10(11-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVKKDJHKSYZSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650030 |
Source
|
Record name | 4-Methyl-2-(2-nitrophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(2-nitrophenyl)oxazole | |
CAS RN |
951884-48-3 |
Source
|
Record name | 4-Methyl-2-(2-nitrophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.